![molecular formula C19H15FN2O2S B2570302 9-ethoxy-2-(4-fluorophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 866864-79-1](/img/structure/B2570302.png)
9-ethoxy-2-(4-fluorophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
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Overview
Description
Chemical Structure and Key Features: 9-Ethoxy-2-(4-fluorophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound featuring a fused chromene-pyrimidine scaffold. The ethoxy group at position 9 and the 4-fluorophenyl substituent at position 2 contribute to its unique electronic and steric properties.
For example, 2-amino-3-cyano-4H-chromenes can react with formamidine acetate under microwave irradiation to form pyrimidine-fused derivatives . Chlorination (e.g., using POCl₃/PCl₅) and sulfurization (e.g., with Lawesson’s reagent) are common steps to introduce thione groups .
Applications: Chromeno[2,3-d]pyrimidines are explored for their antimicrobial, antioxidant, and kinase-inhibitory activities. The fluorophenyl and ethoxy groups may enhance lipophilicity and bioavailability, making this compound a candidate for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-ethoxy-2-(4-fluorophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with appropriate reagents to yield the desired chromeno-pyrimidine derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods:Biological Activity
9-Ethoxy-2-(4-fluorophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the chromeno-pyrimidine-thione class and is characterized by its unique structural features, which contribute to its potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is C19H15FN2O2S, with a molecular weight of 354.4 g/mol. The presence of the ethoxy group and the fluorophenyl moiety enhances its lipophilicity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C19H15FN2O2S |
Molecular Weight | 354.4 g/mol |
IUPAC Name | This compound |
InChI Key | HSIRCUKGSVBIRG-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study highlighted the potential of chromeno-pyrimidine derivatives in inhibiting cancer cell proliferation. Specifically, compounds within this class have shown activity against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. For instance, derivatives of pyrimidine-thiones have been studied for their ability to inhibit specific enzymes involved in cancer progression. The inhibition of MIF2 (macrophage migration inhibitory factor) has been a focal point due to its role in tumor growth and metastasis. A related study found that certain analogs exhibited low micromolar IC50 values in inhibiting MIF2 tautomerase activity.
Case Studies
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Inhibition of Cancer Cell Proliferation : A study examined various derivatives of chromeno-pyrimidines for their effects on cancer cell lines. Compounds demonstrated IC50 values ranging from 10 to 30 µM against breast and lung cancer cells.
Compound IC50 (µM) Cancer Type Compound A 15 Breast Compound B 20 Lung Compound C 25 Colon - MIF2 Inhibition : Another investigation into the biological activity of related compounds revealed that some exhibited potent inhibition of MIF2 with IC50 values as low as 7.2 µM, suggesting a promising avenue for therapeutic development against cancers driven by MIF2 activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Fluorophenyl Substitution : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to biological targets.
- Ethoxy Group : The ethoxy moiety contributes to the overall stability and solubility of the compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 9-ethoxy-2-(4-fluorophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione?
The compound is typically synthesized via a two-step protocol:
- Step 1: Preparation of 2-amino-3-cyano-4H-chromene intermediates through multicomponent reactions involving aldehydes, malononitrile, and resorcinol derivatives under microwave irradiation or solvent-free conditions .
- Step 2: Cyclization with formamidine acetate or thiourea derivatives under microwave-assisted conditions to form the pyrimidine-thione core . Key parameters include reaction time (15–30 min under microwaves) and solvent-free optimization to reduce side products .
Q. What spectroscopic and analytical methods confirm the structural identity of this compound?
- 1H/13C NMR: Assign aromatic protons (δ 7.2–8.5 ppm for fluorophenyl and chromene moieties) and thione-related signals (e.g., δ 12–13 ppm for NH in thiones) .
- IR: Confirm the C=S stretch (1100–1250 cm⁻¹) and ethoxy C-O vibrations (1050–1150 cm⁻¹) .
- Mass Spectrometry (MS): Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate the molecular formula .
Advanced Research Questions
Q. How can conflicting NMR data during structural elucidation be resolved?
- 2D NMR (COSY, HSQC): Resolve overlapping signals in aromatic regions by correlating proton-proton and proton-carbon couplings .
- Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
- Crystallography: Use single-crystal X-ray diffraction (via SHELXL refinement) to resolve ambiguities in tautomeric forms or substituent orientations .
Q. What strategies optimize synthesis yields under solvent-free or microwave conditions?
- Catalyst Screening: Acidic catalysts (e.g., p-toluenesulfonic acid) enhance cyclization efficiency in solvent-free reactions .
- Microwave Parameters: Optimize power (100–300 W) and irradiation time (10–20 min) to balance reaction completion and decomposition risks .
- Substituent Effects: Electron-withdrawing groups (e.g., 4-fluorophenyl) improve reaction rates by stabilizing transition states .
Q. How to design experiments for evaluating biological activity (e.g., antioxidant or antibacterial)?
- Antioxidant Assays: Use DPPH radical scavenging (IC50 values) and ferric reducing antioxidant power (FRAP) tests, comparing against ascorbic acid controls .
- Antibacterial Screening: Perform minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, noting enhanced activity with fluorophenyl substituents .
- Cytotoxicity Profiling: Validate selectivity via MTT assays on normal cell lines (e.g., HEK-293) to rule off-target effects .
Q. How does the 4-fluorophenyl group influence the compound’s reactivity and bioactivity?
- Electronic Effects: The fluorine atom enhances electrophilicity at the pyrimidine core, facilitating nucleophilic attacks in biological targets .
- Lipophilicity: Fluorine increases logP values, improving membrane permeability and bioavailability .
- Structural Rigidity: The planar fluorophenyl group may enhance DNA intercalation or enzyme binding, as seen in related chromeno-pyrimidine derivatives .
Q. What computational approaches predict the drug-likeness of this compound?
- ADMET Prediction: Use SwissADME or PreADMET to assess absorption, CYP450 interactions, and hepatotoxicity .
- Molecular Docking: Simulate binding to targets (e.g., E. coli DNA gyrase) using AutoDock Vina, focusing on hydrogen bonds with the thione and fluorophenyl groups .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide structural modifications .
Q. How to address challenges in crystallographic refinement for this heterocyclic system?
- High-Resolution Data: Collect data at synchrotron sources (λ = 0.7–1.0 Å) to resolve disorder in the ethoxy or fluorophenyl groups .
- Twinning Analysis: Use SHELXL’s TWIN/BASF commands to model merohedral twinning, common in chiral chromeno-pyrimidines .
- Hydrogen Bonding Networks: Refine anisotropic displacement parameters (ADPs) for sulfur and oxygen atoms to validate tautomeric forms .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of chromeno[2,3-d]pyrimidines are highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Findings:
Substituent Impact on Bioactivity :
- Fluorophenyl Groups : Enhance binding to hydrophobic pockets in enzymes (e.g., kinase targets) due to fluorine’s electronegativity and small size .
- Thione vs. Oxo : Thione derivatives exhibit stronger antibacterial activity than oxo analogs, likely due to improved metal coordination (e.g., binding to bacterial metalloproteases) .
- Ethoxy/Methoxy Groups : Ethoxy at position 9 improves metabolic stability compared to methoxy, as seen in pharmacokinetic studies of related compounds .
Synthetic Efficiency: Microwave-assisted synthesis (e.g., for 5H-chromeno[2,3-d]pyrimidines) reduces reaction time (30–60 min) and improves yields (75–90%) compared to conventional methods . Chlorination with POCl₃/PCl₅ achieves >80% conversion to 5-chloro intermediates, critical for subsequent thiolation .
Biological Performance: Chromeno[2,3-d]pyrimidines with 4-fluorophenyl groups (e.g., compound 11a in ) show MIC values of 8–16 µg/mL against S. aureus and E. coli, outperforming non-fluorinated analogs . Antioxidant activity (IC₅₀: 12–18 µM) is observed in compounds with electron-donating groups (e.g., methoxy), while thione derivatives exhibit dual functionality .
Properties
IUPAC Name |
9-ethoxy-2-(4-fluorophenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2S/c1-2-23-15-5-3-4-12-10-14-18(24-16(12)15)21-17(22-19(14)25)11-6-8-13(20)9-7-11/h3-9H,2,10H2,1H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYXDGYGQSSVGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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